3-Methoxy-1,2-benzisothiazole-5-acetic acid
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Overview
Description
3-Methoxy-1,2-benzisothiazole-5-acetic acid is a heterocyclic compound that belongs to the benzisothiazole family. This compound is characterized by the presence of a methoxy group at the third position and an acetic acid moiety at the fifth position of the benzisothiazole ring. Benzisothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1,2-benzisothiazole-5-acetic acid can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the desired benzisothiazole derivative.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base.
Biginelli Reaction: A multi-component reaction that involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1,2-benzisothiazole-5-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzisothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Methoxy-1,2-benzisothiazole-5-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-1,2-benzisothiazole-5-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Benzisoxazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Indole-3-acetic Acid Derivatives: These compounds also contain an acetic acid moiety and are known for their diverse biological applications.
Uniqueness: 3-Methoxy-1,2-benzisothiazole-5-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and acetic acid moiety contribute to its reactivity and potential therapeutic applications .
Properties
CAS No. |
65412-52-4 |
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Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-(3-methoxy-1,2-benzothiazol-5-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3S/c1-14-10-7-4-6(5-9(12)13)2-3-8(7)15-11-10/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
QHLMTDDBKFUIKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC2=C1C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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